molecular formula C10H18ClNO2 B2570880 Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride CAS No. 2193065-13-1

Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride

Cat. No.: B2570880
CAS No.: 2193065-13-1
M. Wt: 219.71
InChI Key: HXYLVTFGUYFJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C10H18ClNO2, is known for its unique spirocyclic structure, which imparts distinct chemical and physical properties .

Scientific Research Applications

Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride typically involves the reaction of 6-azaspiro[3.4]octan-7-ylamine with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (6-azaspiro[3.4]octan-7-yl)methanol hydrochloride
  • Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate

Uniqueness

Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new chemical entities and materials .

Properties

IUPAC Name

methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)5-8-6-10(7-11-8)3-2-4-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYLVTFGUYFJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC2(CCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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